![molecular formula C14H13N3O3S B5667224 3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide](/img/structure/B5667224.png)
3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide
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Overview
Description
3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide is a complex organic compound featuring a thiazole ring, a nitrophenyl group, and a butenamide moiety. Thiazole rings are known for their aromaticity and are found in various biologically active molecules . This compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving sulfur and nitrogen-containing precursors . The nitrophenyl group is introduced via nitration reactions, and the butenamide moiety is formed through amide coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions include various substituted thiazoles, amines, and nitro derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and nitrophenyl group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide is unique due to its specific combination of a thiazole ring, nitrophenyl group, and butenamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9(2)6-13(18)16-14-15-12(8-21-14)10-4-3-5-11(7-10)17(19)20/h3-8H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOTWGDWNKBFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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